[1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]methanol
Description
[1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]methanol is a pyrazole derivative featuring a 3,5-dimethylphenyl substituent at position 1, a methyl group at position 3, and a hydroxymethyl (-CH2OH) group at position 4 of the pyrazole ring.
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
[1-(3,5-dimethylphenyl)-3-methylpyrazol-4-yl]methanol |
InChI |
InChI=1S/C13H16N2O/c1-9-4-10(2)6-13(5-9)15-7-12(8-16)11(3)14-15/h4-7,16H,8H2,1-3H3 |
InChI Key |
YRNRBCGCXLDNCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(C(=N2)C)CO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]methanol typically involves the reaction of 3,5-dimethylphenylhydrazine with an appropriate ketone or aldehyde, followed by cyclization and reduction steps. One common method includes:
Condensation Reaction: 3,5-dimethylphenylhydrazine reacts with acetylacetone to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.
Reduction: The resulting pyrazole is then reduced to introduce the hydroxymethyl group.
Industrial Production Methods
For large-scale production, the process may involve optimized reaction conditions such as:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to improve yield and purity.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
[1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]methanol: can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
[1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]methanol: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and analgesic agents.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which [1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]methanol exerts its effects involves interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that are involved in biological pathways.
Pathways Involved: The compound may modulate signaling pathways, enzyme activity, and receptor binding, leading to its observed biological effects.
Comparison with Similar Compounds
(3,5-Dimethylphenyl)methanol
- Structure : A simple benzyl alcohol derivative lacking the pyrazole ring.
- Key Differences: The absence of the pyrazole ring reduces molecular complexity and aromatic conjugation. Lower molecular weight (152.19 g/mol vs. ~245 g/mol for the target compound).
- Synthetic Relevance : Serves as a precursor in synthesizing chlorinated derivatives (e.g., 1-(chloromethyl)-3,5-dimethylbenzene) via reactions with thionyl chloride .
1-(Chloromethyl)-3,5-dimethylbenzene
- Structure: Chlorinated analog of (3,5-dimethylphenyl)methanol.
- Key Differences :
- Replacement of the -OH group with -Cl reduces polarity and hydrogen-bonding capacity.
- Likely higher lipophilicity (logP) compared to the target compound.
- Reactivity: The -Cl group enables nucleophilic substitution reactions, whereas the -CH2OH group in the target compound may participate in oxidation or esterification .
Pyrazoline Derivatives (e.g., (4-Hydroxyphenyl)methanone-Pyrazolines)
- Structure: 4,5-Dihydro-1H-pyrazoles with a 4-hydroxyphenyl methanone substituent.
- Key Differences: Saturation of the pyrazole ring reduces aromaticity, altering electronic properties. The 4-hydroxyphenyl methanone group introduces a ketone and phenol, enhancing hydrogen-bond acceptor/donor capacity compared to the target compound’s -CH2OH group. Synthetic Route: Cyclo-condensation of chalcones with hydrazides, differing from the thionyl chloride-mediated routes seen in simpler analogs .
[1-(3,5-Dimethylphenyl)-Pyrazol-4-yl]-Azetidine Derivative ()
- Structure : Contains a pyrimidine-linked pyrazole and an azetidin-3-ol group.
- Key Differences :
- Increased molecular complexity with a pyrimidine ring and azetidine moiety.
- Higher molecular weight (376.45 g/mol vs. ~245 g/mol for the target compound).
- The azetidine-ol group introduces additional hydrogen-bonding sites and stereochemical complexity.
- Biological Implications: Such structural features may enhance binding to biological targets but reduce bioavailability due to higher polarity or steric hindrance .
Structural and Functional Analysis Table
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely involves pyrazole ring formation followed by functionalization at position 4, contrasting with thionyl chloride-mediated chlorination (for simpler analogs) or chalcone cyclization (for dihydro-pyrazolines) .
- The -CH2OH group offers hydrogen-bonding capacity, which may increase solubility or target affinity compared to chlorinated analogs. Pyrazole ring unsaturation (vs. dihydro-pyrazolines) preserves aromaticity, influencing electronic properties and stability .
Biological Activity
[1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]methanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure that may influence its pharmacological properties. The biological activity of this compound has been explored in various studies, focusing on its effects in different biological systems.
Chemical Structure and Properties
The chemical structure of [1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]methanol is characterized by a pyrazole ring substituted with a 3,5-dimethylphenyl group and a hydroxymethyl group. Its molecular formula is , and it has a molecular weight of 218.25 g/mol.
Anticancer Activity
Recent studies have demonstrated that [1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]methanol exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells. The mechanism of action involves the induction of apoptosis through the activation of the caspase pathway and inhibition of the PI3K/AKT signaling pathway .
Table 1: Anticancer Activity of [1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]methanol
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction via caspases |
| PC-3 (Prostate) | 15.0 | Inhibition of PI3K/AKT signaling |
| A549 (Lung) | 18.0 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases .
Table 2: Anti-inflammatory Effects of [1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]methanol
| Cytokine | Concentration (ng/mL) | Effect |
|---|---|---|
| TNF-alpha | 50 | Decreased by 40% |
| IL-6 | 30 | Decreased by 35% |
Pharmacokinetics
The pharmacokinetic profile of [1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]methanol indicates moderate absorption and bioavailability. Studies suggest that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes. The compound shows a half-life of approximately 4 hours in vivo, which supports its potential for therapeutic applications with appropriate dosing regimens .
Case Studies
A notable case study involved the use of [1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]methanol in a murine model of cancer. Mice treated with this compound exhibited a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, further supporting its anticancer efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
